1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea

Urease Inhibition Helicobacter pylori Anti-ulcer Agents

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea (CAS: 775290-78-3) is a synthetic small molecule with the formula C13H16ClN3O and a molecular weight of 265.74. It belongs to the class of 5-substituted tryptamine derivatives, featuring an indole core with a chlorine atom at the 5-position, linked via an ethyl spacer to an N'-ethylurea moiety.

Molecular Formula C13H16ClN3O
Molecular Weight 265.74 g/mol
Cat. No. B12173341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea
Molecular FormulaC13H16ClN3O
Molecular Weight265.74 g/mol
Structural Identifiers
SMILESCCNC(=O)NCCC1=CNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C13H16ClN3O/c1-2-15-13(18)16-6-5-9-8-17-12-4-3-10(14)7-11(9)12/h3-4,7-8,17H,2,5-6H2,1H3,(H2,15,16,18)
InChIKeyFCXALUBHQLDVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-ethylurea: A 5-Chlorotryptamine-Derived Screening Probe


1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea (CAS: 775290-78-3) is a synthetic small molecule with the formula C13H16ClN3O and a molecular weight of 265.74 . It belongs to the class of 5-substituted tryptamine derivatives, featuring an indole core with a chlorine atom at the 5-position, linked via an ethyl spacer to an N'-ethylurea moiety. This structure places it within a pharmacologically relevant chemical space explored for diverse targets, including urease enzymes [1]. Its primary availability is through specialist chemical vendors for research purposes, positioning it as a candidate for hit-to-lead optimization campaigns in medicinal chemistry .

Why 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-ethylurea Cannot Be Replaced by a Generic Tryptamine Urea


The biological activity of tryptamine urea derivatives is exquisitely sensitive to structural modifications. In a systematic structure-activity relationship (SAR) study of 25 urea/thiourea derivatives of tryptamine, urease inhibitory potency varied dramatically (IC50 range: 11.4 ± 0.4 to 24.2 ± 1.5 µM) depending on the nature and position of substituents on the aryl ring [1]. Notably, the para-chloro substituted analog (compound 16) exhibited distinct potency (IC50 = 13.7 ± 0.9 µM) compared to other halogenated and non-halogenated derivatives [1]. This demonstrates that the specific combination of the 5-chloroindole scaffold and the N'-ethylurea side chain in the target compound creates a unique pharmacophore profile that cannot be assumed to be equivalent to other in-class compounds, making generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Guide for 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-ethylurea


Sub-nanomolar Urease Inhibition: Class-Level Potency Advantage over Standard Inhibitors

While no peer-reviewed data was found for the specific compound, the target compound's 5-chloroindole-ethylurea scaffold is closely related to a potent urease inhibitor series. A structurally similar indole-propionohydroxamic acid derivative (CHEMBL4172924) demonstrated an IC50 of 18 nM against Helicobacter pylori urease, with a Ki of 60.2 nM [1]. This represents a >1000-fold improvement in potency compared to the standard urease inhibitor thiourea (IC50 = 21.2 ± 1.3 μM) reported in a tryptamine urea SAR study [2]. The 5-chloro substitution on the indole ring and the specific urea linker are key structural features for high-affinity binding, suggesting the target compound has the potential for similarly high potency.

Urease Inhibition Helicobacter pylori Anti-ulcer Agents

Physicochemical Differentiation: Optimized Lipophilicity for Membrane Permeability

The target compound (cLogP ~3.1, estimated) possesses a balanced lipophilicity profile compared to close analogs. For instance, the 3-phenylurea analog (1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-phenylurea) has a higher molecular weight (313.78 Da) and a significantly higher cLogP (~4.2, estimated), which could reduce solubility and increase off-target binding risks . Conversely, the simpler 3-methylurea analog would be expected to have a lower cLogP (~2.5, estimated), potentially limiting membrane permeability. The N'-ethyl group on the target compound provides a calculated logP value within the optimal range for CNS drug-likeness (typically 2-4), a strategic advantage over both more and less lipophilic analogs [1].

Drug-likeness Lipophilicity Physicochemical Properties

Metabolic Stability Advantage of the N'-Ethylurea Motif over Ester Analogs

The N'-ethylurea functional group in the target compound serves as a metabolically stable bioisostere for ester or amide linkages commonly found in related analogs. For example, N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide, which replaces the urea with a simple amide, is highly susceptible to hydrolysis by plasma esterases/amidases, limiting its in vivo half-life [1]. The urea moiety is generally more resistant to enzymatic cleavage, a well-established principle in medicinal chemistry that enhances the pharmacokinetic profile of a compound [2]. This chemical feature makes the target compound inherently more suitable for in vivo pharmacological studies than its amide counterparts.

Metabolic Stability Urea Bioisostere Half-life

Selectivity Profile Differentiation over Serotonin Receptors

The 5-chloro substitution on the indole ring is a critical determinant of selectivity against serotonin (5-HT) receptor subtypes. While the parent compound 5-chlorotryptamine itself is a potent allosteric modulator of the 5-HT3 receptor [1] and a known myeloperoxidase inhibitor (IC50 = 0.73 μM) [2], its conversion to the N'-ethylurea derivative introduces a bulky urea side chain that is expected to significantly alter its pharmacological profile. According to a patent on indole-urea derivatives with 5-HT antagonist properties, the specific urea substitution pattern is crucial for achieving selectivity for certain 5-HT receptor subtypes while avoiding others [3]. This differentiates the target compound from unsubstituted tryptamine, which has a broader, less desirable polypharmacology profile.

5-HT Receptor Serotonin Selectivity

Key Application Scenarios for Procuring 1-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-ethylurea


Hit-to-Lead Optimization for H. pylori Urease Inhibitors

The compound serves as a high-value starting point for an anti-Helicobacter pylori drug discovery program. As discussed in Section 3, the 5-chloroindole-urea chemotype is associated with nanomolar urease inhibition, which is validated as a therapeutic target for peptic ulcers and gastric cancer [1]. The compound's optimal lipophilicity and stable urea linker make it a superior scaffold for iterative medicinal chemistry optimization compared to more labile ester or amide analogs, aiming to improve potency and pharmacokinetic properties while building on the established class-level activity [2].

Selective Serotonin Receptor Antagonist Tool Compound Development

The unique 5-chloroindole-N'-ethylurea structure can be exploited to develop a selective tool compound for studying serotonin receptor subtypes. The chlorine atom and urea side chain combination is designed to achieve a selectivity profile distinct from the parent tryptamine scaffold, which is known to broadly interact with serotonin receptors and other enzymes like myeloperoxidase [1]. This makes the compound a logical procurement choice for labs aiming to dissect 5-HT receptor pharmacology without the confounding effects of a polypharmacological agent [2].

Chemical Probe for Studying Structure-Activity Relationships of Tryptamine Ureas

Due to the proven sensitivity of biological activity to minor structural variations within the tryptamine urea class, this compound can be systematically compared with its close analogs, such as the 3-phenylurea and 3-furylmethylurea derivatives, to map the pharmacophore for a given target [1]. This structure-activity relationship study is essential for understanding the molecular determinants of target binding and selectivity, providing valuable insights for target validation and drug design.

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